molecular formula C17H16O4 B12855084 Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12855084
M. Wt: 284.31 g/mol
InChI Key: DEDFFJJXYWRQBK-UHFFFAOYSA-N
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Description

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The biphenyl core is then introduced through a coupling reaction, and the carboxylate ester group is formed via esterification.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to facilitate the formation of the dioxolane ring, while palladium-catalyzed coupling reactions are used to construct the biphenyl core.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form a lactone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or iodine (I2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a lactone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core provides a rigid scaffold for molecular recognition. The ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
  • 2-Methyl-1,3-dioxolane
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Uniqueness

Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a biphenyl core with a dioxolane ring and a carboxylate ester group. This structural arrangement provides a balance of rigidity and flexibility, making it suitable for various applications in synthesis and materials science.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-[3-(1,3-dioxolan-2-yl)phenyl]benzoate

InChI

InChI=1S/C17H16O4/c1-19-16(18)13-7-5-12(6-8-13)14-3-2-4-15(11-14)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3

InChI Key

DEDFFJJXYWRQBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3OCCO3

Origin of Product

United States

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